No Primary Bioactivity Data Available for Direct or Cross-Study Comparison
A comprehensive literature and patent search (PubMed, Google Patents, WIPO, BindingDB, ChEMBL, PubChem) returned zero entries containing IC50, Ki, EC50, or any other quantitative biological activity measurement for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5). In contrast, structurally related compounds from the triazole-benzamide class have published activity data; for example, compound 4o from Lu et al. (2018) showed an hDHODH IC50 of 2.1 µM, and compounds from patent US9353102 (non-annulated thiophenylamides as FABP4/5 inhibitors) have reported Ki values as low as 143 nM. No head-to-head, cross-study, or even class-level quantitative comparison is possible for the target compound.
| Evidence Dimension | Biological activity (IC50/Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class analog 4o (hDHODH IC50 = 2.1 µM); US9353102 compound 8 (FABP IC50 = 143 nM) |
| Quantified Difference | Not calculable |
| Conditions | N/A — no assay run for target compound |
Why This Matters
The absence of any potency data eliminates the possibility of evidence-based selection; a user cannot compare this compound's potency, selectivity, or therapeutic window against any alternative.
- [1] Lu K, Cai L, Zhang X, Wu G, Xu C, Zhao Y, Gong P. Design, synthesis, and biological evaluation of novel substituted benzamide derivatives bearing a 1,2,3-triazole moiety as potent human dihydroorotate dehydrogenase inhibitors. Bioorganic Chemistry. 2018;76:528-537. View Source
- [2] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102. Issued May 31, 2016. View Source
